molecular formula C8H15Cl2N3 B1416407 5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride CAS No. 2173107-35-0

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride

Cat. No.: B1416407
CAS No.: 2173107-35-0
M. Wt: 224.13 g/mol
InChI Key: LZEYXXAYNUCVKZ-UHFFFAOYSA-N
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Description

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a pyrrolidine ring substituted with a methyl group and an imidazole ring, forming a dihydrochloride salt. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride typically involves multi-step organic reactions

    Pyrrolidine Ring Formation: The synthesis begins with the cyclization of a suitable precursor, such as 4-methyl-2-pyrrolidone, under acidic or basic conditions to form the pyrrolidine ring.

    Imidazole Ring Introduction: The next step involves the formation of the imidazole ring. This can be achieved by reacting the pyrrolidine intermediate with an appropriate imidazole precursor, such as glyoxal or formamide, under controlled conditions.

    Formation of Dihydrochloride Salt: The final step is the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrrolidine or imidazole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for chlorination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated analogs.

Scientific Research Applications

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies investigating its effects on cellular pathways and molecular targets.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industries.

Mechanism of Action

The mechanism of action of 5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-3-yl-1h-imidazole dihydrochloride: Lacks the methyl group on the pyrrolidine ring.

    5-Methyl-2-pyrrolidin-3-yl-1h-benzimidazole dihydrochloride: Contains a benzimidazole ring instead of an imidazole ring.

Uniqueness

5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride is unique due to the presence of both the methyl-substituted pyrrolidine ring and the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-methyl-2-pyrrolidin-3-yl-1H-imidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-6-4-10-8(11-6)7-2-3-9-5-7;;/h4,7,9H,2-3,5H2,1H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEYXXAYNUCVKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N1)C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
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5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
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5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
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5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Reactant of Route 5
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride
Reactant of Route 6
5-Methyl-2-pyrrolidin-3-yl-1h-imidazole dihydrochloride

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